

# "characterization of tungsten carbide using X-ray diffraction"

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## Compound of Interest

Compound Name: Tungsten carbide

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An In-depth Technical Guide:

## Characterization of Tungsten Carbide Using X-ray Diffraction

Audience: Researchers, scientists, and materials development professionals.

This guide provides a comprehensive overview of the principles and applications of X-ray Diffraction (XRD) for the detailed characterization of **tungsten carbide** (WC) and its composites. XRD is a powerful non-destructive technique that yields critical information about the phase composition, crystal structure, and microstructural properties of these advanced materials.

## Principles of XRD for Tungsten Carbide Analysis

X-ray diffraction is a fundamental technique for investigating crystalline materials. When a monochromatic X-ray beam is directed at a **tungsten carbide** sample, the regularly spaced atoms in the crystal lattice diffract the beam at specific angles. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle ( $2\theta$ ), serves as a unique fingerprint of the material's crystalline structure.

Key characteristics that can be determined from the XRD pattern of **tungsten carbide** include:

- Phase Identification: Differentiating between various **tungsten carbide** phases (e.g., WC, W<sub>2</sub>C), binder materials (e.g., Co, Ni), and potential contaminants or reaction byproducts (e.g., oxides, complex carbides).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Quantitative Phase Analysis: Determining the relative amounts of each crystalline phase present in a mixture.[\[3\]](#)
- Crystallite Size and Microstrain: Calculating the size of coherent diffracting domains (crystallites) and the amount of lattice strain, both of which influence mechanical properties.[\[4\]](#)[\[5\]](#)
- Residual Stress: Measuring internal stresses within the material, often induced during manufacturing or coating processes, which can significantly impact performance and lifespan.[\[6\]](#)[\[7\]](#)
- Preferred Orientation (Texture): Assessing the degree of crystallographic alignment, which is particularly important for coatings and thin films.[\[8\]](#)[\[9\]](#)

## Phase Identification and Quantitative Analysis

One of the primary uses of XRD is to identify the crystalline phases present in a sample. This is achieved by comparing the positions and relative intensities of the diffraction peaks in the experimental pattern with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), now the International Centre for Diffraction Data (ICDD).[\[10\]](#)[\[11\]](#)

In **tungsten carbide** systems, it is crucial to distinguish between the primary hexagonal WC phase and other phases such as W<sub>2</sub>C, which is harder but more brittle.[\[1\]](#) The presence of binder phases like cobalt (in its hexagonal  $\alpha$ -Co or face-centered cubic  $\beta$ -Co forms) and undesirable brittle  $\eta$ -phases (complex Co-W-C carbides like Co<sub>3</sub>W<sub>3</sub>C or Co<sub>6</sub>W<sub>6</sub>C) can also be identified.[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Common Phases in Tungsten Carbide Systems

The table below summarizes common phases encountered in the analysis of **tungsten carbide** materials and their primary diffraction peaks for Cu K $\alpha$  radiation.

Phase Name	Chemical Formula	Crystal System	JCPDS/ICDD Card No. (Example)	Major Diffraction Peaks (2 $\theta$ )
Tungsten Carbide	WC	Hexagonal	65-8828	~31.5°, 35.6°, 48.3°, 64.0°, 73.1° <a href="#">[10]</a>
Ditungsten Carbide	W <sub>2</sub> C	Hexagonal	-	Present in many WC powders <a href="#">[1]</a>
Cobalt (alpha)	$\alpha$ -Co	Hexagonal	-	-
Cobalt (beta)	$\beta$ -Co	Cubic (FCC)	-	-
Eta Phase	Co <sub>3</sub> W <sub>3</sub> C / Co <sub>6</sub> W <sub>6</sub> C	Complex	-	Can form during sintering <a href="#">[12]</a>
Tungsten	W	Cubic (BCC)	04-0806	Can appear from WC decomposition <a href="#">[3]</a> <a href="#">[11]</a>

## Quantitative Phase Analysis: The Rietveld Method

While phase identification is qualitative, quantifying the weight percentage of each phase is essential for quality control and material development. The Rietveld refinement method is a powerful technique for quantitative analysis. It involves fitting a calculated theoretical diffraction pattern to the entire experimental pattern. The refinement process adjusts various parameters, including lattice parameters, peak shape, and scale factors for each phase, until the difference between the calculated and observed patterns is minimized. The weight fraction of each phase can then be derived from the final scale factors. This method is particularly useful for calculating the W<sub>2</sub>C to WC phase ratio.[\[1\]](#)

## Microstructural Analysis: Crystallite Size and Strain

The width or broadening of diffraction peaks provides valuable information about the material's microstructure. Peak broadening arises from two main sources: the finite size of the crystallites and the presence of microstrain in the crystal lattice.

## Scherrer Equation

A preliminary estimation of the crystallite size can be obtained using the Scherrer equation. This method relates the full width at half maximum (FWHM) of a diffraction peak to the average crystallite size. However, it does not account for broadening due to strain.

## Williamson-Hall (W-H) Analysis

To separate the effects of size and strain, the Williamson-Hall (W-H) method is commonly employed.<sup>[15][16]</sup> This technique assumes that both size-induced and strain-induced broadening contribute to the total peak broadening. The relationship is expressed in a linear equation, allowing for the determination of crystallite size from the y-intercept and strain from the slope of a plot.<sup>[16]</sup> Different W-H models, such as the Uniform Deformation Model (UDM), can be applied depending on the assumptions made about the strain distribution.<sup>[15][17]</sup>

## Example Data: Crystallite Size and Strain

The following table presents illustrative data obtained from W-H analysis of mechanically alloyed **tungsten carbide** composite powders.<sup>[18]</sup>

Material System (8h milled)	Method	Crystallite Size (D)	Lattice Strain ( $\epsilon$ )
Cu-25WC	W-H Plot	14.63 nm	1.39%
Fe-25WC	W-H Plot	7.60 nm	1.23%
Ni-25WC	W-H Plot	17.65 nm	1.13%

Data adapted from a study on mechanically alloyed composite powders.<sup>[18]</sup>

## Residual Stress Measurement

Residual stresses are internal stresses locked within a material, often introduced during processes like thermal spraying, sintering, or grinding.<sup>[6]</sup> These stresses can be either compressive or tensile and have a profound effect on the mechanical behavior, fatigue life, and wear resistance of **tungsten carbide** components.<sup>[6][19]</sup> Compressive residual stress is often beneficial, while tensile stress can be detrimental.<sup>[6]</sup>

XRD can measure these stresses non-destructively by precisely tracking the minute shifts in the diffraction peak positions caused by the expansion or contraction of the crystal lattice planes. The  $\sin^2\psi$  method is a widely used technique where the sample is tilted at various angles ( $\psi$ ) relative to the X-ray beam to determine the strain and, subsequently, the stress in the material.[\[7\]](#)

## Typical Residual Stress Values

The table below shows example residual stress values measured in **tungsten carbide** coatings.

Coating Type	Measurement Location	Residual Stress (MPa)
WC-12Co (HVOF)	Surface	Compressive
WC-12Co (HVOF)	50 $\mu\text{m}$ depth	Tensile
WC-12Co (HVOF)	Average through thickness	-157.1 (Compressive) <a href="#">[6]</a>
WC-DLC	Pure WC (polycrystalline)	-5000 (Compressive) <a href="#">[20]</a>
WC-DLC	Amorphous WC	-1600 (Compressive) <a href="#">[20]</a>

Data sourced from studies on thermal spray and sputter-deposited coatings.[\[6\]](#)[\[20\]](#)

## Experimental Protocols

Achieving high-quality, reproducible XRD data is critically dependent on meticulous experimental procedure, from sample preparation to data collection and analysis.

### Sample Preparation

Proper sample preparation is essential to obtain high-quality XRD data and avoid errors.[\[21\]](#) The primary goal is to present a flat, representative surface to the X-ray beam with a sufficient number of randomly oriented crystallites.[\[21\]](#)

- Powder Samples:

- Grinding: Reduce the particle size of the **tungsten carbide** powder to a fine, talc-like consistency (typically  $<10\text{ }\mu\text{m}$ ) to ensure good particle statistics.[22][23] This can be done using a mortar and pestle (agate is suitable for hard materials) or a mechanical mill.[21][24] Grinding under a liquid like ethanol can minimize structural damage.[21]
- Homogenization: Ensure the powder is uniform by mixing or sieving.[23]
- Mounting: Back-load the powder into a sample holder and gently press it to create a smooth, flat surface that is flush with the holder's surface.[22] Avoid excessive pressure, which can induce preferred orientation.[23]
- Bulk/Sintered Samples:
  - Sectioning: Cut a representative piece from the bulk material using a low-speed diamond saw to minimize surface damage.
  - Polishing: The surface must be polished to a mirror finish to ensure it is flat and free from artifacts from the cutting process.[23]
  - Cleaning: Thoroughly clean the surface with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants.[23]
- Thin Films and Coatings:
  - Substrate Cleaning: The substrate must be meticulously cleaned before deposition.[23]
  - Analysis: Thin films are often analyzed using grazing incidence XRD (GI-XRD) to maximize the signal from the film and minimize interference from the substrate. A low grazing angle (e.g.,  $1^\circ$ ) is typically used.[8]

## Instrumentation and Data Collection

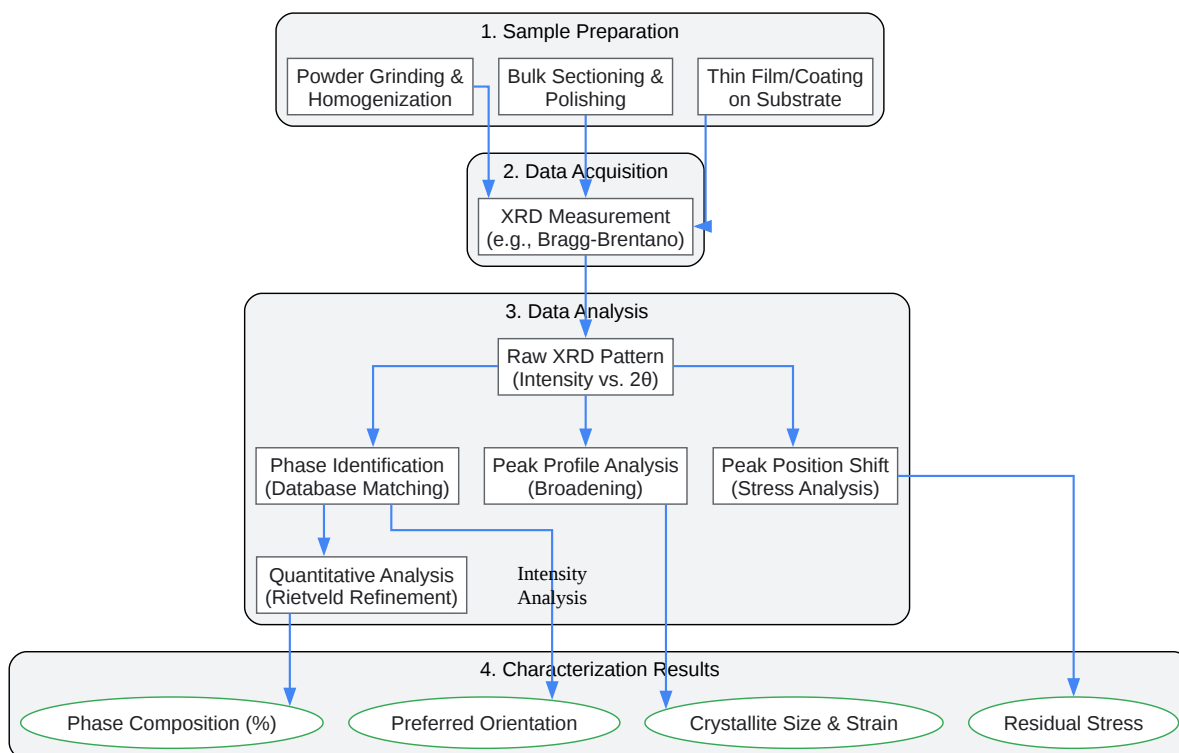
A typical powder diffractometer setup for **tungsten carbide** analysis includes the following:

- X-ray Source: Copper is the most common X-ray source, providing Cu K $\alpha$  radiation ( $\lambda \approx 1.5406\text{ }\text{\AA}$ ).[4]
- Geometry: The Bragg-Brentano geometry is standard for powder and bulk samples.[4]

- Instrument Settings:
  - Voltage and Current: Typically 40 kV and 40 mA.[25]
  - 2θ Scan Range: A broad range, such as 30° to 120°, is often used to capture all significant diffraction peaks.[4]
  - Step Size: A small step size (e.g., 0.02° - 0.03°) is used for high-resolution data.[25]
  - Dwell Time: The time spent at each step (e.g., 1-10 seconds) depends on the sample's crystallinity and the desired signal-to-noise ratio.[25]

## Visualizations

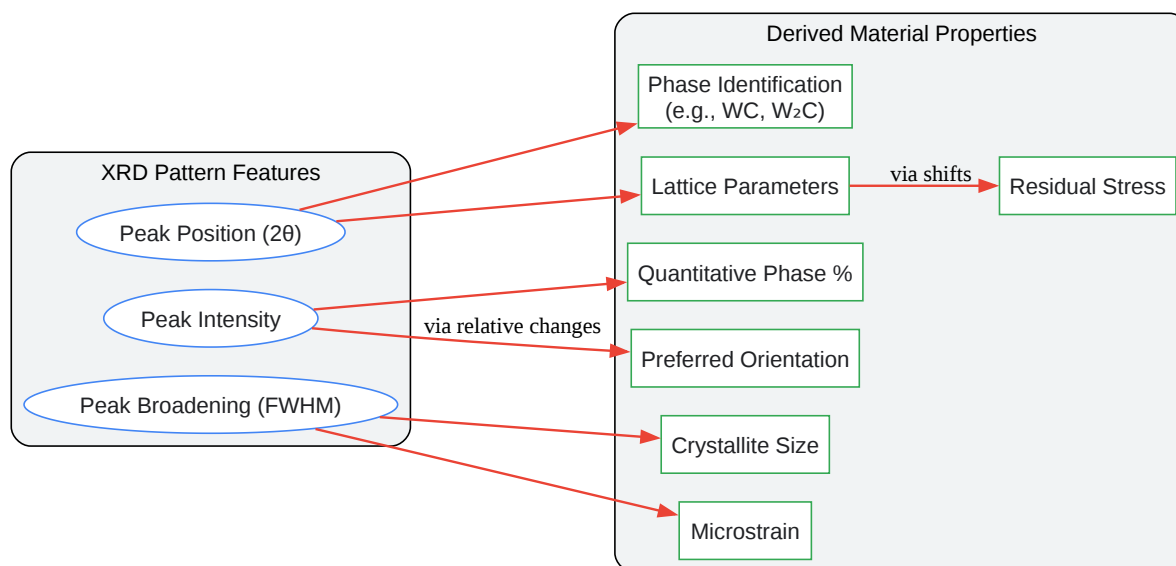
The following diagrams illustrate the workflow and logical connections in the XRD analysis of **tungsten carbide**.



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Caption: Experimental workflow for the XRD characterization of **tungsten carbide**.





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Caption: Relationship between XRD data features and derived material properties.

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